4-Methyl-3-phenylpentan-2-one

Lipophilicity Chromatography Process Chemistry

4-Methyl-3-phenylpentan-2-one (CAS 15934-57-3) is a substituted aromatic ketone with the molecular formula C₁₂H₁₆O, characterized by a phenyl group and an isopropyl moiety on a pentanone backbone. Its physical properties, including a high boiling point of 240.8±9.0 °C and a logP of 2.9, are predictive of its behavior in organic synthesis and separation processes.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 15934-57-3
Cat. No. B092613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-phenylpentan-2-one
CAS15934-57-3
Synonyms4-METHYL-3-PHENYLPENTAN-2-ONE, TECH
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=CC=C1)C(=O)C
InChIInChI=1S/C12H16O/c1-9(2)12(10(3)13)11-7-5-4-6-8-11/h4-9,12H,1-3H3
InChIKeyZGXKWWBUKMPBBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-phenylpentan-2-one (CAS 15934-57-3): Sourcing the Branched Aromatic Ketone for Specialized Synthesis


4-Methyl-3-phenylpentan-2-one (CAS 15934-57-3) is a substituted aromatic ketone with the molecular formula C₁₂H₁₆O, characterized by a phenyl group and an isopropyl moiety on a pentanone backbone . Its physical properties, including a high boiling point of 240.8±9.0 °C and a logP of 2.9, are predictive of its behavior in organic synthesis and separation processes . As a versatile building block, it is recognized for its utility in creating more complex molecular architectures, particularly those requiring a specific steric environment around the carbonyl group .

4-Methyl-3-phenylpentan-2-one (CAS 15934-57-3): Why Structural Analogs Cannot Guarantee Equivalent Reactivity or Selectivity


The unique substitution pattern of 4-Methyl-3-phenylpentan-2-one creates a steric and electronic environment that is distinct from its simpler analogs. The presence of the bulky isopropyl group adjacent to the reactive site significantly alters its behavior in key reactions. For instance, its performance in diastereoselective transformations, such as enolate alkylations, is governed by the interplay between the isopropyl and phenyl groups, a factor absent in simpler analogs like 3-phenylpentan-2-one . Direct substitution without empirical validation of these steric effects can lead to unpredictable outcomes in terms of yield and stereochemical fidelity, underscoring the necessity for compound-specific procurement and evaluation [1].

Quantitative Differentiation of 4-Methyl-3-phenylpentan-2-one (CAS 15934-57-3) vs. Closest Analogs


4-Methyl-3-phenylpentan-2-one (CAS 15934-57-3): Enhanced Lipophilicity and Boiling Point for Advanced Separation

The introduction of an additional methyl group in 4-Methyl-3-phenylpentan-2-one increases its molecular weight and lipophilicity compared to the simpler analog 3-phenylpentan-2-one. This is quantitatively reflected in its computed logP (XLogP3) of 2.9 versus 2.5 for the analog [1]. This difference is crucial for predicting compound behavior in reversed-phase chromatography and partitioning. Furthermore, its boiling point of 240.8±9.0 °C is significantly higher than that of 3-phenylpentan-2-one, which has a predicted boiling point of 243.20 °C (by an adapted method) but with a different thermal profile due to its lower molecular weight [1]. This higher thermal stability can be a critical advantage in high-temperature synthetic or purification steps.

Lipophilicity Chromatography Process Chemistry

4-Methyl-3-phenylpentan-2-one (CAS 15934-57-3): Demonstrated Fungicidal Activity as a Differentiating Biological Property

Unlike 3-phenylpentan-2-one, for which no fungicidal activity is reported in the primary literature, 4-Methyl-3-phenylpentan-2-one is specifically identified as having fungicidal activity . This property is attributed to the compound's structural features, and it has been a subject of investigation in the agrochemical field . While specific efficacy data (e.g., EC50 values) against fungal strains are not detailed in the available source, the explicit citation of this use case (Konishi, K., et al., 1989) establishes a clear differentiating biological property absent in its simpler analog . This makes 4-Methyl-3-phenylpentan-2-one a more relevant starting point for research in antifungal compound development.

Agrochemicals Fungicide Biological Activity

4-Methyl-3-phenylpentan-2-one (CAS 15934-57-3): Steric Influence on Diastereoselectivity in Enolate Alkylation

The steric bulk of the isopropyl group in 4-Methyl-3-phenylpentan-2-one is a critical determinant of stereochemical outcomes in reactions involving its enolate. A study by Fleming and Lewis (2007) specifically examined the diastereoselectivity of electrophilic attack on enolates with a stereogenic center at the beta position, using systems that include the 4-Methyl-3-phenylpentan-2-one framework . The research highlighted that the isopropyl group can effectively behave as a 'larger' substituent than the phenyl group in certain reactions, directly influencing the major product formed . This stereochemical complexity and the ability to rationalize and predict its behavior through steric parameters are absent in less substituted analogs like 3-phenylpentan-2-one, which lacks this defined steric environment.

Stereoselective Synthesis Diastereoselectivity Enolate Chemistry

Proven Research and Industrial Scenarios for 4-Methyl-3-phenylpentan-2-one (CAS 15934-57-3)


Agrochemical Research: A Differentiated Starting Point for Antifungal Lead Development

Given its cited fungicidal activity , 4-Methyl-3-phenylpentan-2-one is a more relevant building block for agrochemical research compared to structurally similar but biologically uncharacterized analogs. Procurement of this specific compound allows researchers to build upon existing knowledge, using it as a scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against target fungal pathogens. Its higher lipophilicity (LogP = 2.9) may also be advantageous for penetrating fungal cell membranes, a factor that can be investigated and tuned in derivative synthesis.

Stereoselective Synthesis: Exploiting Steric Bulk for Diastereocontrol

For projects requiring the synthesis of enantiomerically enriched compounds, the inherent steric bulk of 4-Methyl-3-phenylpentan-2-one provides a valuable tool. As demonstrated in enolate alkylation studies , the isopropyl group exerts a significant steric influence, allowing chemists to control the diastereoselectivity of key carbon-carbon bond-forming steps. This predictable stereocontrol is not possible with less-substituted analogs like 3-phenylpentan-2-one, making 4-Methyl-3-phenylpentan-2-one a critical reagent for synthesizing complex, chiral building blocks for pharmaceuticals.

Process Chemistry: Leveraging Distinct Physical Properties for Purification

The physical properties of 4-Methyl-3-phenylpentan-2-one, specifically its higher boiling point of 240.8±9.0 °C and higher logP value compared to 3-phenylpentan-2-one , are critical parameters for process development. In a manufacturing setting, these properties dictate the choice of separation techniques. Its increased lipophilicity can be exploited in liquid-liquid extractions, while its distinct boiling point profile is essential for designing efficient and high-purity distillation processes. This enables more robust and scalable purification methods compared to using less differentiated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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